molecular formula C7H10N2O2S B1270709 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one CAS No. 21585-16-0

2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one

Cat. No. B1270709
CAS RN: 21585-16-0
M. Wt: 186.23 g/mol
InChI Key: ADOJVBUVXRZBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, reagents, and conditions.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, stability, etc.


Scientific Research Applications

  • Synthesis and Derivative Formation : This compound has been the subject of synthesis studies, leading to the creation of novel derivatives. For example, the synthesis of derivatives with a 2-(phenoxy)ethyl substituent at position 5 of the pyrimidine ring has been achieved (Novikov, Ozerov, & Sim, 2005). This indicates a broad potential for chemical modifications and applications in various fields.

  • Anticonvulsant Activity : Some derivatives have been investigated for their anticonvulsant properties. In a study, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one phenacyl bromides was examined, leading to the formation of derivatives with notable anticonvulsant activity (Severina et al., 2019).

  • Antimicrobial and Antioxidant Activities : Certain derivatives exhibit antimicrobial and antioxidant properties. For instance, 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives have shown potential in this area, with some compounds demonstrating significant effects comparable to known drugs (Litvinchuk et al., 2021).

  • Antitumor Activity : The compound and its derivatives have been explored for antitumor effects. A study synthesized and evaluated various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity, finding potent effects against several human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Anti-inflammatory Activity : Some novel derivatives have shown promising anti-inflammatory activity, with compounds like pyrimidine-pyridine hybrids demonstrating effectiveness in inhibiting edema and COX-2 activity (Abdelgawad, Bakr, & Azouz, 2018).

Safety And Hazards

This involves identifying any potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, etc.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, or improvements that could be made to the synthesis process.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information might not be available.


properties

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOJVBUVXRZBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175947
Record name 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one

CAS RN

21585-16-0
Record name 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-4(1H)-pyrimidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one
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Record name 21585-16-0
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Record name 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one
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Record name 2,3-dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one
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